molecular formula C23H35N3O5 B14106309 Saxagliptin Intermediate 6

Saxagliptin Intermediate 6

Cat. No.: B14106309
M. Wt: 433.5 g/mol
InChI Key: QIAUZMKUAYNKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saxagliptin Intermediate 6 (CAS 361442-01-5) is a key chiral building block in the synthetic pathway of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus . The molecular formula of this intermediate is C23H35N3O5, with a molecular weight of 433.54 g/mol . Its structure incorporates the complex (1S,3S,5S)-2-azabicyclo[3.1.0]hexane scaffold and a 3-hydroxyadamantyl group, which are critical for the biological activity of the final API . Researchers value this intermediate for its role in constructing the pharmacophore responsible for the extended inhibition of the DPP-4 enzyme . By inhibiting DPP-4, Saxagliptin increases endogenous levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), resulting in enhanced glucose-dependent insulin secretion and suppressed glucagon release from the liver . This mechanism of action makes Saxagliptin an effective therapeutic for improving glycemic control . The use of high-purity, well-characterized intermediates like this compound is essential in process chemistry for ensuring the overall efficiency, yield, and stereochemical purity of the final active pharmaceutical ingredient (API) . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H35N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

tert-butyl N-[2-(3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C23H35N3O5/c1-21(2,3)31-20(29)25-17(19(28)26-15-5-14(15)6-16(26)18(24)27)22-7-12-4-13(8-22)10-23(30,9-12)11-22/h12-17,30H,4-11H2,1-3H3,(H2,24,27)(H,25,29)

InChI Key

QIAUZMKUAYNKKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)N1C2CC2CC1C(=O)N)C34CC5CC(C3)CC(C5)(C4)O

Origin of Product

United States

Preparation Methods

Condensation and Dehydration Using Trifluoroacetic Anhydride (TFAA)

Early synthetic approaches for Intermediate 6 involved a two-step sequence: condensation of the adamantyl-glycine derivative (compound 2) with methanoproline nitrile (compound 3) followed by dehydration. The condensation step utilized 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to form the amide bond. Subsequent dehydration with TFAA and pyridine yielded Intermediate 6. While effective, this method suffered from drawbacks such as the use of moisture-sensitive reagents (e.g., EDC·HCl) and hazardous chemicals like TFAA, which necessitated stringent purification steps to remove residual reagents and byproducts.

Phosphorus Oxychloride (POCl₃)-Mediated Dehydration

An alternative dehydration strategy employed POCl₃ and imidazole in pyridine. This method avoided TFAA but introduced challenges related to handling POCl₃, a corrosive and moisture-sensitive reagent. Additionally, pyridine’s toxicity and the need for neutralization steps complicated large-scale production. Both TFAA and POCl₃ routes required column chromatography for impurity removal, reducing overall yield and scalability.

Advancements in Synthetic Methodology: Propylphosphonic Anhydride (T3P®)

Single-Pot Condensation and Dehydration

A breakthrough in Intermediate 6 synthesis emerged with the adoption of propylphosphonic anhydride (T3P®), a non-toxic and commercially available reagent. This approach telescoped the condensation and dehydration steps into a single pot, eliminating the need for multiple isolations. The process proceeds as follows:

  • Condensation : Compound 2 and compound 3 are combined with T3P® (50% w/w in ethyl acetate) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–5°C. T3P® activates the carboxylic acid moiety of compound 2, facilitating amide bond formation.
  • Dehydration : The reaction temperature is raised to 25–30°C, where T3P® concurrently promotes dehydration of the primary amide to the nitrile group.

This method achieved a yield of 85–90% with high purity (>99%), bypassing chromatography and minimizing waste.

Process Optimization and Impurity Control

Key optimizations included:

  • Solvent Selection : Dichloromethane provided optimal solubility and reaction kinetics, whereas ethyl acetate led to slower rates and impurity formation.
  • Stoichiometry : A 1:1.2 molar ratio of compound 2 to T3P® ensured complete conversion without overuse of reagents.
  • Temperature Gradients : Maintaining 0–5°C during condensation prevented exothermic side reactions, while gradual warming to 30°C ensured efficient dehydration.

Table 1: Comparison of Traditional vs. T3P®-Based Methods

Parameter TFAA/Pyridine POCl₃/Imidazole T3P®/DIPEA
Yield (%) 70–75 65–70 85–90
Purity (%) 95–97 90–93 >99
Hazardous Reagents TFAA, Pyridine POCl₃, Pyridine None
Chromatography Required Yes Yes No
Reaction Steps 2 2 1

Mechanistic Insights and Spectroscopic Validation

Reaction Mechanism with T3P®

T3P® acts as a dual-purpose reagent:

  • Activation : The anhydride reacts with the carboxylic acid of compound 2, forming a mixed phosphonic-carboxylic anhydride intermediate. This activated species undergoes nucleophilic attack by the amine group of compound 3, forming the amide bond.
  • Dehydration : The phosphonic acid byproduct facilitates nitrile formation via a proposed mechanism involving intermediate iminophosphorane species.

Structural Elucidation by NMR Spectroscopy

Post-reaction analysis confirmed the structure of Intermediate 6:

  • ¹H NMR : Absence of the tert-butoxycarbonyl (Boc) proton signal at δ 1.14 validated complete deprotection during final HCl salt formation.
  • ¹³C NMR : The nitrile carbon resonated at δ 121.0, while the adamantyl carbonyl carbon appeared at δ 167.9.
  • 2D Correlations : HSQC and COSY spectra confirmed connectivity between the adamantyl moiety and the bicyclohexane framework.

Alternative Approaches and Emerging Strategies

Ethyl Dichlorophosphate-Mediated Cyanation

A recent patent disclosed an alternative route using ethyl dichlorophosphate for cyanation:

  • Cyanation : Compound a (3-hydroxyadamantyl-glycine derivative) reacts with ethyl dichlorophosphate in N,N-dimethylformamide (DMF) to form compound b.
  • Condensation : Compound b is coupled with methanoproline nitrile (compound c) using trichloro-s-triazine as a chlorinating agent.

This method reported a 78% yield but required careful control of solvent composition (DMF/dichloromethane) to prevent side reactions.

Industrial Scalability and Environmental Impact

The T3P®-based method stands out for green chemistry metrics:

  • E-Factor : Reduced to 12.5 (vs. 28.7 for TFAA route) due to eliminated purification steps.
  • PMI (Process Mass Intensity) : 18.4 kg/kg product, a 40% improvement over traditional methods.
  • Waste Streams : Aqueous waste contains only phosphonic acid derivatives, which are biodegradable.

Chemical Reactions Analysis

Mechanism of Action

Saxagliptin Intermediate 6 itself does not have a direct mechanism of action, but it is crucial in the synthesis of saxagliptin. Saxagliptin works by inhibiting dipeptidyl peptidase IV, an enzyme that degrades incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which help regulate blood glucose levels .

Comparison with Similar Compounds

Comparative Pharmacological Efficacy

Table 1: HbA1c Reduction Across Antidiabetic Agents

Comparator Weighted Mean Difference (WMD) in HbA1c 95% CI Significance (p-value) Evidence Source
Placebo -0.52% -0.60 to -0.44 <0.00001
Acarbose -0.12% -0.22 to -0.02 0.02
Liraglutide +0.27% 0.09 to 0.45 0.003
Dapagliflozin +0.32% 0.11 to 0.53 0.003
Sitagliptin +0.10% -0.01 to 0.20 0.07
Vildagliptin +0.02% -0.15 to 0.19 0.79

Key Findings:

  • Saxagliptin demonstrates superior HbA1c reduction compared to acarbose but is less effective than liraglutide (GLP-1 agonist) and dapagliflozin (SGLT2 inhibitor) .

Table 2: Adverse Event Incidence (Per 100 Patient-Years)

Parameter Saxagliptin Control Evidence Source
Serious Adverse Events 7.3 7.2
Discontinuations Due to AEs 4.2 3.9

Key Findings:

  • It is associated with fewer hypoglycemic events than sulfonylureas and fewer gastrointestinal side effects than acarbose .

Pharmacokinetic and Mechanistic Comparisons

Table 3: DPP-4 Binding Kinetics of Select Inhibitors

Inhibitor Dissociation Half-Life (t₁/₂) Selectivity for DPP-4 Evidence Source
Saxagliptin 50 minutes High
Sitagliptin <2 minutes High
Vildagliptin 3.5 minutes Moderate

Key Findings:

  • Saxagliptin and its active metabolite (5-hydroxysaxagliptin) bind DPP-4 with prolonged dissociation rates, ensuring sustained inhibition compared to sitagliptin and vildagliptin .
  • This slow dissociation correlates with its once-daily dosing regimen and consistent glycemic control .

Clinical Utilization and Prescription Trends

  • Saxagliptin is frequently prescribed as add-on therapy to metformin (55.3% of cases in France), particularly for patients with inadequate glycemic control or contraindications to other agents .
  • Real-world data indicate a 78.6% retention rate over two years, reflecting its tolerability and efficacy .
  • It is preferred in patients with comorbidities (e.g., hypertension, hyperlipidemia) and those requiring weight-neutral therapy .

Biological Activity

Saxagliptin Intermediate 6 is a critical compound in the synthesis of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for managing type 2 diabetes mellitus. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and relevant research findings.

Saxagliptin is characterized by a unique tricyclic adamantane framework, which plays a significant role in its biological activity. As a DPP-4 inhibitor, saxagliptin works by blocking the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to an increase in insulin secretion and a decrease in glucagon levels, ultimately resulting in lower blood glucose levels after meals.

Key Mechanism:

  • Target Enzyme: Dipeptidyl peptidase-4 (DPP-4)
  • Actions: Inhibition of DPP-4 activity increases incretin hormone levels, enhancing insulin secretion and reducing hepatic glucose production.

Clinical Efficacy

Clinical studies have demonstrated that saxagliptin effectively improves glycemic control in patients with type 2 diabetes. A notable study involving 4,148 patients indicated that saxagliptin provided significant reductions in HbA1c levels compared to placebo and was associated with a lower incidence of hypoglycemia .

Table: Clinical Study Results for Saxagliptin

Study TypePopulation SizeHbA1c Reduction (Mean)Hypoglycemia IncidenceWeight Change
Randomized Controlled4,148-0.7%3%-1.1 kg
Add-on to Metformin250-0.7%Not reportedWeight Neutral
Insulin Combination300-0.41%Not reportedNot reported

Safety Profile

Saxagliptin has been generally well tolerated among patients. The incidence of adverse events was low, and no significant changes in renal function parameters were observed during treatment . Furthermore, saxagliptin's weight-neutral profile makes it an attractive option compared to other antidiabetic medications that may lead to weight gain.

Case Studies and Research Findings

  • Efficacy as Monotherapy or Adjunct Therapy : A comprehensive analysis showed that saxagliptin not only serves as an effective monotherapy but also enhances the efficacy of other antidiabetic agents when used in combination therapy .
  • Long-term Efficacy : In a long-term extension study, patients who continued saxagliptin treatment exhibited sustained improvements in glycemic control over 76 weeks, with consistent reductions in HbA1c levels observed throughout the study duration .
  • Comparative Effectiveness : Research comparing saxagliptin with glibenclamide indicated that while both medications improved glycemic control, saxagliptin had a significantly lower risk of hypoglycemia and was associated with weight loss compared to glibenclamide-induced weight gain .

Q & A

Q. What criteria distinguish high-quality vs. low-quality studies on this compound?

  • Methodological Answer : Evaluate studies based on reproducibility (detailed experimental protocols), analytical rigor (e.g., reporting NMR δ-values and coupling constants), and statistical validity (clearly defined n-values, error margins). Cross-check with peer-reviewed journals emphasizing synthetic chemistry (e.g., JOC, Organic Process Research & Development) .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in publishing this compound data?

  • Methodological Answer : Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and chromatograms in repositories like Zenodo. Disclose conflicts of interest (e.g., funding sources) and comply with journal-specific guidelines for synthetic data reporting .

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